molecular formula C5H15N3 B12591350 N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine CAS No. 874762-85-3

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine

Katalognummer: B12591350
CAS-Nummer: 874762-85-3
Molekulargewicht: 117.19 g/mol
InChI-Schlüssel: HKACMTVMAULKMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of two amino groups attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with methylamine, followed by the addition of formaldehyde and ammonia. The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N1-(Aminomethyl)-N~1~-methylpropane-1,3-diamine often involves large-scale reactors and continuous flow processes. The use of high-pressure reactors and automated systems ensures efficient production and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or diamines.

Wissenschaftliche Forschungsanwendungen

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N1-(Aminomethyl)-N~1~-methylpropane-1,3-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~-(Aminomethyl)-N~1~-methylcyclopropane-1,3-diamine
  • N~1~-(Aminomethyl)-N~1~-methylbutane-1,3-diamine

Uniqueness

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

874762-85-3

Molekularformel

C5H15N3

Molekulargewicht

117.19 g/mol

IUPAC-Name

N'-(aminomethyl)-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C5H15N3/c1-8(5-7)4-2-3-6/h2-7H2,1H3

InChI-Schlüssel

HKACMTVMAULKMV-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCN)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.